2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C13H11ClN2O3S and a molecular weight of 310.76 g/mol . This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to form sulfoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide can be compared with other benzamide derivatives and sulfonyl-containing compounds. Similar compounds include:
- 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid
- N-(4-Chlorophenyl)sulfonyl-2-aminobenzamide
- 4-Chlorobenzenesulfonamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C13H11ClN2O3S |
---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C13H11ClN2O3S/c14-9-5-7-10(8-6-9)20(18,19)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17) |
InChI Key |
WDTQSNXGMIIUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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